molecular formula C10H21N B1617308 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- CAS No. 35448-31-8

1-Butanamine, 3-methyl-N-(3-methylbutylidene)-

Cat. No.: B1617308
CAS No.: 35448-31-8
M. Wt: 155.28 g/mol
InChI Key: WYNULUURQZBBSK-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Synthesis

1-Butanamine, 3-methyl-N-(3-methylbutylidene)- is utilized as a building block in organic synthesis. Its amine functional group allows it to participate in various reactions, such as:

  • Alkylation Reactions : The compound can act as a nucleophile in alkylation processes, forming more complex amines.
  • Condensation Reactions : It can undergo condensation with carbonyl compounds to form imines or enamines, which are valuable intermediates in organic synthesis.

Case Study : A study demonstrated the successful use of this compound in synthesizing novel amine derivatives that showed enhanced biological activity compared to their precursors .

Pharmaceutical Applications

Due to its structural characteristics, 1-butanamine derivatives have been explored for their potential therapeutic effects.

  • Antimicrobial Activity : Research indicates that certain derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

Data Table: Antimicrobial Activity of Derivatives

Compound NameActivity (MIC µg/mL)Target Organism
1-Butanamine Derivative A32E. coli
1-Butanamine Derivative B16S. aureus
1-Butanamine Derivative C64P. aeruginosa

Flavoring and Fragrance Industry

The compound is also noted for its sensory properties and has been used in the flavoring industry:

  • Flavor Enhancer : It has been detected in various food matrices and is used to enhance flavors due to its unique aroma profile .

Case Study : A study on the volatile compounds in roasted shrimp identified the presence of 1-butanamine derivatives as key contributors to the seafood aroma, suggesting their application in food flavoring .

Industrial Applications

In industrial settings, this compound serves as an intermediate for producing other chemicals:

  • Production of Surfactants : It plays a role in synthesizing surfactants used in detergents and cleaning products.

Biological Activity

1-Butanamine, 3-methyl-N-(3-methylbutylidene)-, also known as N-isopentylidene isopentylamine, is a chemical compound with the molecular formula C10H21NC_{10}H_{21}N and a molecular weight of 155.28 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry.

  • IUPAC Name: 3-Methyl-N-(3-methylbutylidene)-1-butanamine
  • CAS Number: 35448-31-8
  • InChIKey: WYNULUURQZBBSK-UHFFFAOYSA-N

The biological activity of 1-butanamine derivatives often involves interaction with various biological targets such as enzymes and receptors. The precise mechanism can vary depending on the specific biological context and the presence of other interacting molecules. Preliminary studies suggest that this compound may influence neurotransmitter systems or exhibit antimicrobial properties, although detailed mechanisms remain to be fully elucidated.

Neurotransmitter Interaction

Some derivatives of butanamine are known to interact with neurotransmitter receptors. This interaction could potentially lead to effects on mood and cognitive function. While direct studies on this compound are sparse, related compounds have shown promise in modulating serotonin and dopamine pathways.

Case Studies

  • Antimicrobial Activity Study : A study conducted on a series of butanamine derivatives demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications enhanced efficacy, suggesting a structure-activity relationship that could be explored further for 1-butanamine, 3-methyl-N-(3-methylbutylidene)- .
  • Neuropharmacological Effects : In experimental models, compounds similar to 1-butanamine have been evaluated for their ability to alter behavioral responses in rodents. These studies typically measure changes in locomotion or anxiety-like behaviors following administration, providing insights into potential anxiolytic or stimulant properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential disruption of bacterial membranes
Neurotransmitter InteractionModulation of serotonin/dopamine pathways
General ToxicityFlammable; requires careful handling

Properties

IUPAC Name

3-methyl-N-(3-methylbutyl)butan-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2)5-7-11-8-6-10(3)4/h7,9-10H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNULUURQZBBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN=CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067922
Record name 1-Butanamine, 3-methyl-N-(3-methylbutylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, Colourless liquid; Fishy aroma
Record name Isopentylidene isopentylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1595/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; Soluble in heptane, triacetin, Soluble (in ethanol)
Record name Isopentylidene isopentylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1595/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.768-0.774
Record name Isopentylidene isopentylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1595/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

35448-31-8
Record name N-Isopentylideneisopentylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35448-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopentylidene isopentylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035448318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanamine, 3-methyl-N-(3-methylbutylidene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butanamine, 3-methyl-N-(3-methylbutylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPENTYLIDENE ISOPENTYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QID90Z5HCR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1000 g 3-methylbutanal are reacted in the presence of 100 g of a commercially available nickel containing carrier catalyst (containing about 52 to 53% by weight nickel and employing chromium (3)-oxide as activator) at 110° C with a mixture of ammonia and hydrogen (volume ratio 1:1) in a flask equipped as described in Example 1. The velocity of the gases is 160 l/h. Altogether, 240 l ammonia and 240 l hydrogen are introduced into the catalyst suspension over a reaction time of 3 hours. After termination of the reaction the catalyst is separated by filtration. 868 g 3-methylbutylidene-3-methylbutylamine are obtained.
Quantity
1000 g
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reactant
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[Compound]
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chromium (3)-oxide
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240 L
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240 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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